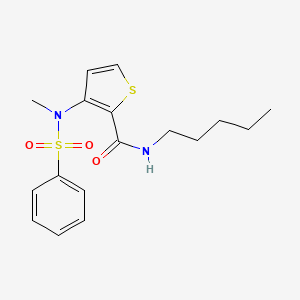

3-(N-methylbenzenesulfonamido)-N-pentylthiophene-2-carboxamide

CAS No.: 1116082-45-1

Cat. No.: VC6390246

Molecular Formula: C17H22N2O3S2

Molecular Weight: 366.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1116082-45-1 |

|---|---|

| Molecular Formula | C17H22N2O3S2 |

| Molecular Weight | 366.49 |

| IUPAC Name | 3-[benzenesulfonyl(methyl)amino]-N-pentylthiophene-2-carboxamide |

| Standard InChI | InChI=1S/C17H22N2O3S2/c1-3-4-8-12-18-17(20)16-15(11-13-23-16)19(2)24(21,22)14-9-6-5-7-10-14/h5-7,9-11,13H,3-4,8,12H2,1-2H3,(H,18,20) |

| Standard InChI Key | RRCNTWKXNLWZCZ-UHFFFAOYSA-N |

| SMILES | CCCCCNC(=O)C1=C(C=CS1)N(C)S(=O)(=O)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

3-(N-Methylbenzenesulfonamido)-N-pentylthiophene-2-carboxamide has the molecular formula C₁₇H₂₂N₂O₃S₂ and a molecular weight of 366.5 g/mol . The structure features:

-

A thiophene ring (a five-membered aromatic heterocycle with one sulfur atom).

-

A benzenesulfonamido group (N-methyl-substituted) at the 3-position of the thiophene ring.

-

A pentylcarboxamide group at the 2-position of the thiophene ring.

The SMILES notation for the compound is CCCCCNC(=O)c1sccc1N(C)S(=O)(=O)c1ccccc1, which encodes the connectivity of the pentyl chain, carboxamide, thiophene, and methylbenzenesulfonamido moieties .

Comparative Structural Analysis

Similar thiophene derivatives, such as N-(3-benzamidophenyl)thiophene-2-carboxamide (PubChem CID 902575), share the thiophene-carboxamide core but differ in substituents. For example, the benzamido group in CID 902575 contributes to a higher molecular weight (322.4 g/mol) but fewer sulfur atoms compared to the target compound .

Physicochemical Properties

| Property | Value (Target Compound) | Comparable Compound (CID 902575) |

|---|---|---|

| XLogP3-AA | ~4.1 (estimated) | 3.6 |

| Hydrogen Bond Donors | 2 | 2 |

| Hydrogen Bond Acceptors | 5 | 3 |

| Rotatable Bonds | 6 | 4 |

The higher XLogP3-AA of the target compound suggests increased lipophilicity due to the pentyl chain and methylbenzenesulfonamido group, which could enhance membrane permeability in biological systems .

Synthesis and Reactivity

Proposed Synthesis Pathway

A plausible route involves sequential functionalization of thiophene-2-carboxylic acid:

-

Amidation: Reaction with pentylamine to form N-pentylthiophene-2-carboxamide.

-

Sulfonamidation: Introduction of the N-methylbenzenesulfonamido group via sulfonylation at the 3-position using N-methylbenzenesulfonyl chloride.

This method mirrors strategies used for synthesizing N-(3-methylphenyl)thiophene-2-carboxamide, where electrophilic substitution reactions are employed to attach aromatic substituents .

Stability and Reactivity

-

The sulfonamido group is susceptible to hydrolysis under acidic or basic conditions, necessitating controlled pH during synthesis.

-

The thiophene ring may undergo electrophilic substitution at the 5-position, though steric hindrance from the pentyl chain could limit reactivity .

Future Research Directions

-

Pharmacological Profiling: Screen for antimicrobial, anticancer, or anti-inflammatory activity.

-

ADMET Studies: Evaluate absorption, distribution, metabolism, excretion, and toxicity.

-

Synthetic Optimization: Develop greener catalysts or one-pot synthesis methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume